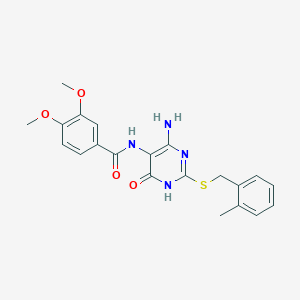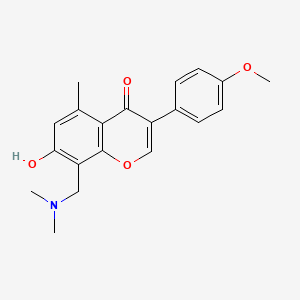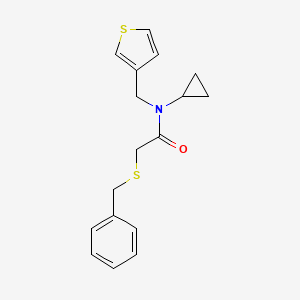![molecular formula C21H17Cl2N3O3S B2657265 1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine CAS No. 459194-79-7](/img/structure/B2657265.png)
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a furan-2-carbothioyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the carbothioyl group: This can be done using thiocarbonyl compounds under suitable conditions.
Formation of the piperazine ring: This step involves the cyclization of diamines with appropriate reagents.
Introduction of the nitrophenyl group: This can be achieved through nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Receptor modulation: By acting as an agonist or antagonist at receptor sites.
Pathway interference: By disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]-4-(3-methylphenyl)piperazine: Similar structure but with different substituents on the phenyl ring.
3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: Similar core structure but with different functional groups.
Uniqueness
1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-15-6-5-14(13-16(15)23)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)17-3-1-2-4-18(17)26(27)28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIXWJLJVDZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2657184.png)

![4-[(1-carboxyethyl)amino]-4-oxobutanoic acid](/img/structure/B2657191.png)
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B2657193.png)

![1-[2-(2-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2657195.png)
![5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2657196.png)


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)

